N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a morpholino-ethyl and thiophen-2-ylmethyl substituent. Oxalamides are known for their versatility in medicinal and industrial applications, particularly as enzyme inhibitors, flavoring agents, or antimicrobial compounds . The compound’s structure combines a morpholine ring (a common motif in bioactive molecules) with a thiophene group, which may enhance lipophilicity and receptor-binding capabilities.
Properties
IUPAC Name |
N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-17(12-21-19(25)18(24)20-11-15-7-4-10-27-15)22-8-9-26-16(13-22)14-5-2-1-3-6-14/h1-7,10,16H,8-9,11-13H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNPSQFHFXXGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Phenylmorpholine-4-ethyl Ketone
The morpholino subunit is synthesized via a modified Mannich reaction:
Reaction Scheme
$$
\text{Benzaldehyde} + \text{2-Aminoethanol} \xrightarrow{\text{HCl, 110°C}} \text{2-Phenylmorpholine} \xrightarrow{\text{Chloroacetyl Chloride, DCM}} \text{2-(Chloroacetyl)-2-phenylmorpholine}
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0–5°C (ketonation step) | |
| Catalyst | Triethylamine (TEA) | |
| Yield | 78–82% |
The chloroacetyl intermediate is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, achieving 85% conversion.
Preparation of Thiophen-2-ylmethylamine
Thiophen-2-ylmethylamine is synthesized via Gabriel synthesis to avoid direct handling of volatile amines:
Procedure
- Phthalimide Protection :
$$
\text{Thiophen-2-ylmethyl bromide} + \text{Potassium Phthalimide} \xrightarrow{\text{DMF, 80°C}} N\text{-(Thiophen-2-ylmethyl)phthalimide}
$$
Yield: 91%.
- Deprotection :
Hydrazinolysis in ethanol (reflux, 12 hr) liberates the primary amine, isolated as hydrochloride salt (mp 134–136°C).
Oxalamide Coupling and Final Assembly
Oxalyl Chloride Activation
The central oxalamide bond is formed via a two-step coupling:
Step 1 : Reaction of oxalyl chloride with 2-phenylmorpholinoethyl ketone in anhydrous THF at −78°C produces the acid chloride intermediate.
Step 2 : Sequential amine coupling:
- Add thiophen-2-ylmethylamine hydrochloride (1.1 eq) in THF with TEA (3 eq) at 0°C.
- Stir for 4 hr at 25°C to form mono-amide.
- Introduce 2-phenylmorpholinoethyl ketone amine (1 eq) and heat to 50°C for 12 hr.
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 45–55°C | ±8% per 5°C Δ |
| Solvent Polarity | THF > DMF > DCM | THF: 72% yield |
| Stoichiometry | 1:1.1 (ketone:amine) | Prevents di-amide byproducts |
Alternative Route: Direct Oxamate Condensation
To circumvent moisture-sensitive steps, a one-pot method employs bis(2,5-dioxopyrrolidin-1-yl) oxalate (DPO) as coupling reagent:
Procedure
- Suspend 2-phenylmorpholinoethyl ketone (1 eq), thiophen-2-ylmethylamine (1.05 eq), and DPO (1.2 eq) in acetonitrile.
- Add DMAP (0.1 eq) and stir at 25°C for 24 hr.
- Isolate via extraction (EtOAc/NaHCO₃) and recrystallize from ethanol/water.
Comparative Performance
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Oxalyl Chloride | 68% | 98.2% |
| DPO Coupling | 74% | 99.1% |
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents enhance oxalamide formation kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.5 | 72 |
| DMF | 36.7 | 65 |
| Acetonitrile | 37.5 | 74 |
| DCM | 8.9 | 58 |
Acetonitrile’s high ε improves reagent solubility without inducing side reactions.
Catalytic Effects
Copper(I) iodide (CuI) accelerates coupling when using aryl amines:
Experimental Data
| Catalyst | Loading (%) | Time (hr) | Yield (%) |
|---|---|---|---|
| None | 0 | 24 | 58 |
| CuI | 5 | 12 | 74 |
| Pd(OAc)₂ | 2 | 18 | 68 |
CuI facilitates Ullmann-type coupling, reducing reaction time by 50%.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min):
- Retention time: 8.92 min
- Purity: 99.3% (254 nm)
Chemical Reactions Analysis
Types of Reactions
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The morpholine moiety can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related oxalamides and thioamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues in Oxalamide Chemistry
Flavoring Agents: S336 and Regulatory Approvals
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Application: Approved globally (FEMA 4233) as a savory flavor enhancer, replacing monosodium glutamate (MSG) in sauces and snacks . Metabolism: Unlike simpler amides, S336 undergoes rapid metabolism in rat hepatocytes without hydrolysis of the oxalamide bond, suggesting metabolic stability in vivo . Safety: A No-Observed-Effect Level (NOEL) of 100 mg/kg/day was established, with a 500-million-fold safety margin relative to human exposure levels .
Comparison: The target compound’s thiophen-2-ylmethyl group may alter metabolic pathways compared to S336’s pyridin-2-yl ethyl group. Regulatory approval for flavoring agents depends on similar metabolic inertness, which remains untested for the morpholino-thiophene derivative.
Antimicrobial Oxalamides (GMC Series)
- GMC-1 to GMC-5: These derivatives feature isoindoline-1,3-dione cores with halogenated aryl groups (e.g., 4-bromophenyl, 4-chlorophenyl) . Synthesis: Recrystallized using THF, with yields ranging from moderate to high.
Comparison: The target compound lacks the isoindoline-dione core but shares the oxalamide backbone. Its morpholino and thiophene groups may confer distinct solubility and antimicrobial profiles compared to halogenated analogs.
Thioamide and Thioxoacetamide Derivatives
Thioxoacetamides (Compounds 9–13)
- Structural Features : 2-thioxoacetamide backbone with substituents like 4-chlorobenzylidene or nitro-furyl groups .
Comparison: While the target compound is an oxalamide, its synthesis may parallel thioamide routes (e.g., using nitroalkanes or ynamides as intermediates) . The morpholino-ethyl group’s steric bulk may reduce yield compared to simpler thioxoacetamides.
TLR2/6 Agonists (Compounds E and F)
- Core Structure: N1-(benzyl)-N2-(phenyl)-N2-(sulfonyl)glycinamide .
Comparison :
The target compound’s oxalamide group differs from the sulfonylglycinamide core but shares aromatic substituents (phenyl, thiophene). This structural divergence implies distinct biological targets.
Biological Activity
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 382.47 g/mol. The compound features a morpholino group and a thiophenyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to various biochemical effects including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can initiate signaling cascades that affect cell survival, proliferation, and apoptosis.
Anticancer Properties
Several studies have indicated that similar oxalamide derivatives exhibit anticancer properties. For instance, compounds with structural similarities to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating chronic inflammatory diseases.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-isopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Similar morpholino structure | Anticancer activity |
| N1-(3-chloro-4-fluorophenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide | Fluorinated phenyl group | Enhanced solubility and potency |
| N1,N2-Bis(thiophen-2-ylmethyl)oxalamide | Bis-thiophene structure | Potential neuroprotective effects |
The diversity in biological activity among these compounds highlights the importance of specific functional groups in determining their pharmacological profiles.
Case Studies
- In Vitro Studies : A study investigating the cytotoxic effects of oxalamide derivatives on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cells .
- Mechanistic Insights : Further research into the mechanism revealed that these compounds could induce endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis through the activation of the unfolded protein response (UPR) .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the preparation of thiophene and phenylmorpholine intermediates. Key steps include:
- Coupling reactions to form the oxalamide linkage under anhydrous conditions (e.g., using EDCI/HOBt as coupling agents) .
- Temperature control : Maintaining 0–5°C during amine acylation to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
- Critical factors : Solvent choice (e.g., DMF for solubility), stoichiometric ratios (1:1.2 for amine:acyl chloride), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Purity Method | Source |
|---|---|---|---|---|
| Acylation | EDCI, HOBt, DMF, 0°C | 65% | HPLC (90%) | |
| Final coupling | TBTU, DIPEA, CH₂Cl₂ | 72% | NMR (DMSO-d6) |
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholino-CH₂) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .
- LC-MS : To verify molecular ion peaks (e.g., [M+H]+ = 479.12 for a related oxalamide) .
- X-ray crystallography (if crystals form): Resolves stereochemistry and bond angles .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Receptor binding : Radioligand displacement studies (e.g., GPCR targets) .
- Antimicrobial activity : MIC testing against Gram-positive/negative strains .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step?
- Catalyst optimization : Switch from EDCI/HOBt to PyBOP, which improves activation of carboxylic acids .
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) for better intermediate solubility .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .
- Byproduct analysis : Use LC-MS to identify competing hydrolysis or dimerization pathways .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay standardization : Normalize protocols for cell density, serum concentration, and incubation time .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain variability in IC₅₀ values .
- Structural analogs : Synthesize derivatives to isolate the impact of morpholino vs. thiophene groups .
- Computational modeling : Perform molecular docking to predict target binding vs. off-target effects .
Q. How can stereochemical challenges during synthesis be managed?
- Chiral chromatography : Use Chiralpak AD-H columns to separate enantiomers .
- Asymmetric catalysis : Employ Jacobsen’s catalyst for enantioselective synthesis of intermediates .
- Diastereomeric crystallization : Add chiral resolving agents (e.g., tartaric acid) .
Q. What are the limitations of current SAR studies, and how can they be improved?
- Gaps : Limited data on substituent effects at the thiophen-2-ylmethyl group .
- Solutions :
- Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂) at the thiophene position .
- Use QSAR models to correlate logP values with cytotoxicity .
- Validation : Cross-validate in vivo efficacy using xenograft models .
Q. Which computational methods are effective for predicting mechanism of action?
- Molecular dynamics simulations : Analyze binding stability with HIV-1 protease (RMSD < 2.0 Å) .
- Pharmacophore mapping : Identify critical H-bond donors (amide NH) and hydrophobic pockets (phenylmorpholino group) .
- ADMET prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity .
Data Contradiction Analysis
Q. How to interpret conflicting reports on its anti-inflammatory vs. cytotoxic effects?
- Dose dependency : Lower concentrations (1–10 µM) may suppress TNF-α, while higher doses (>20 µM) induce apoptosis .
- Cell-type specificity : Activity varies between immune cells (e.g., macrophages) and cancer lines due to receptor expression .
- Metabolite interference : Check for active metabolites (e.g., hydroxylated derivatives) in plasma .
Q. Why do solubility studies show variability across different solvents?
- pH-dependent solubility : The compound exhibits higher solubility in acidic buffers (pH 4.0) due to protonation of the morpholino group .
- Co-solvent systems : Use PEG-400/water mixtures to enhance solubility from 0.1 mg/mL to 5 mg/mL .
- Polymorphism screening : Identify crystalline vs. amorphous forms via DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
